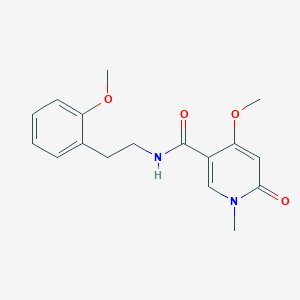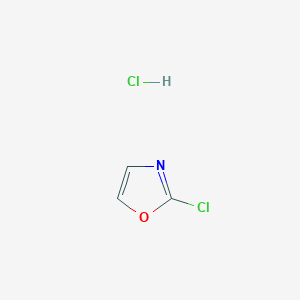![molecular formula C20H23N3O4S2 B2564313 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide CAS No. 457952-22-6](/img/structure/B2564313.png)
2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
The exact mass of the compound 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition and Cancer Therapeutics
The compound 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide and its analogs have been studied for their potential in inhibiting kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism. Research by Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing the potential of certain truncated analogs to retain potency and improve aqueous solubility, suggesting therapeutic potential against lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Properties
Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of pyrimidine-triazole derivatives synthesized from a related molecule, highlighting their effectiveness against various bacterial and fungal strains. This study underscores the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been a subject of interest. Subasri et al. (2016, 2017) analyzed the crystal structures of similar compounds, revealing insights into their folded conformations and intramolecular hydrogen bonding, which are crucial for understanding their biological activity (Subasri et al., 2016); (Subasri et al., 2017).
Interaction with Bovine Serum Albumin
Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides related to the compound and investigated their interactions with bovine serum albumin (BSA). This study is significant for understanding how these compounds interact with proteins, which is vital for their pharmacological applications (Meng et al., 2012).
Anti-COVID-19 Potential
Research by Mary et al. (2020) focused on a novel antiviral active molecule closely related to the compound . They conducted a detailed analysis including drug likeness and molecular docking against SARS-CoV-2 protein, indicating potential applications in treating COVID-19 (Mary et al., 2020).
Antianaphylactic Activity
Wagner et al. (1993) synthesized substances related to the compound of interest and found some of them to have antianaphylactic activity. This implies potential uses in treating allergic reactions and related conditions (Wagner et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-bis(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-13-14(2)29-18-17(13)19(27)23(15-6-4-3-5-7-15)20(21-18)28-12-16(26)22(8-10-24)9-11-25/h3-7,24-25H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBFYNVRZPZURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N(CCO)CCO)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-bis(2-hydroxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)
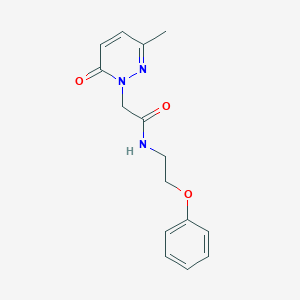
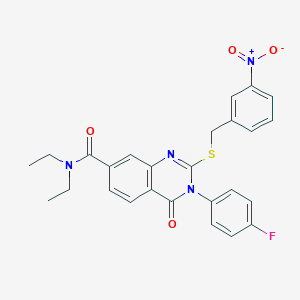
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2564236.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)
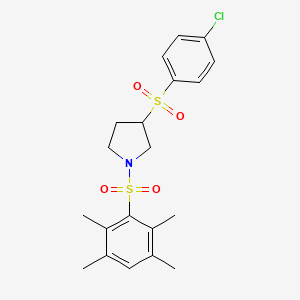
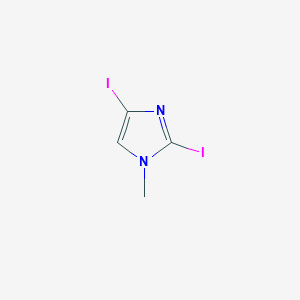
![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)


